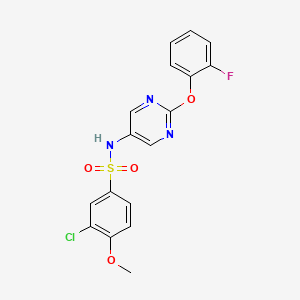

3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

Description

3-Chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a substituted benzene ring linked via a sulfonamide group to a pyrimidine scaffold. Key structural attributes include:

- Benzene ring substituents: 3-chloro and 4-methoxy groups, which influence electronic properties and steric interactions.

Properties

IUPAC Name |

3-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O4S/c1-25-15-7-6-12(8-13(15)18)27(23,24)22-11-9-20-17(21-10-11)26-16-5-3-2-4-14(16)19/h2-10,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHATXNHSPXRFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, synthesizing available data from diverse research studies and sources.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, characterized by its unique structural features:

- Chemical Formula : C16H15ClFN3O3S

- Molecular Weight : 367.82 g/mol

- CAS Number : Not specified in the search results.

The presence of the chloro and fluorophenoxy groups suggests potential interactions with various biological targets, which may be responsible for its observed pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cancer cell growth through various mechanisms:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. It has been noted that similar compounds affect signaling pathways critical for tumor growth and survival .

Anticonvulsant Activity

A related study on compounds with similar structural motifs reported considerable anticonvulsant activity mediated by benzodiazepine receptors. This suggests that this compound could also possess neuroprotective effects, potentially beneficial in treating epilepsy .

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases play a crucial role in extracellular matrix degradation, which is implicated in cancer metastasis and other diseases. The compound's structural characteristics may allow it to act as an inhibitor of MMPs, thereby reducing tumor invasiveness .

Case Studies

- Study on Anticancer Activity : A study published in a patent document highlighted the synthesis of various pyrimidine derivatives, including the target compound. These derivatives showed promising results in inhibiting the growth of cancer cells in vitro .

- Anticonvulsant Activity Assessment : Another research article indicated that structurally similar compounds demonstrated significant anticonvulsant effects in PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, suggesting a potential pathway for therapeutic application in seizure disorders .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares structural motifs with several analogs (Table 1), though substituent variations significantly impact physicochemical and pharmacological properties.

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

The 5-chloro-2-methoxy analog () shares a similar substitution pattern but lacks the pyrimidine scaffold, which may reduce binding specificity .

Heterocyclic Scaffolds: Pyrimidine (target compound) vs. pyridine (): Pyrimidine’s dual nitrogen atoms may facilitate hydrogen bonding or π-stacking interactions absent in pyridine derivatives. The 2-(2-fluorophenoxy) group on the target’s pyrimidine introduces steric bulk and lipophilicity, contrasting with thiophene () or trifluoromethyl () substituents .

Biological Activity :

- Compound 13p () demonstrates herbicidal activity, suggesting sulfonamide-pyrimidine hybrids may target plant-specific pathways. Fluorine atoms in both 13p and the target compound could enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.